molecular formula C8H14O B1412443 Spiro[2.5]octan-5-ol CAS No. 7647-61-2

Spiro[2.5]octan-5-ol

Cat. No. B1412443
CAS RN: 7647-61-2
M. Wt: 126.2 g/mol
InChI Key: JSMQJZMCDBXOHA-UHFFFAOYSA-N
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Description

“Spiro[2.5]octan-5-ol” is a chemical compound that features a unique spiro[2.5]octane skeleton . It is related to spiro[2.5]octan-6-ol, which has a molecular weight of 126.2 .


Synthesis Analysis

The synthesis of spiro[2.5]octane derivatives has been the subject of research in recent years. For instance, a method for the synthesis of spiro[2.5]octane-5,7-dione, which is useful as an intermediate in the manufacture of pharmaceutically active ingredients, has been disclosed . Another efficient one-pot approach for the synthesis of spiro[2.5]octa-4,7-dien-6-ones by employing para-quinone methides has also been developed .


Molecular Structure Analysis

The molecular structure of spiro[2.5]octane derivatives is characterized by a unique spiro[2.5]octane skeleton. The shared tetrahedral sp3-carbon atom positions the planes of the two rings orthogonally . The molecular formula of spiro[2.5]octan-6-ol, a related compound, is C8H14O .


Chemical Reactions Analysis

The chemical reactions involving spiro[2.5]octane derivatives are complex and depend on whether they are oxidized via concerted, radical, or cationic mechanisms .


Physical And Chemical Properties Analysis

The physical and chemical properties of spiro[2.5]octane derivatives vary. For instance, spiro[2.5]octan-6-ol has a molecular weight of 126.2 and is a powder at room temperature . The boiling point of spiro[2.5]octane is approximately 398.9 K, and its fusion (melting) point is around 187.0 K .

Scientific Research Applications

Synthesis and Chemical Transformations

Spiro[2.5]octan-5-ol and related compounds are actively used in synthetic chemistry. They serve as key intermediates in producing various complex molecular structures. For example, Grignard reagents based on substituted cyclobutanes are added to cyclobutanones to yield spiro[3.4]octan-5-ols, which are then utilized to create bicyclo[3.3.0]octenes through acid-induced rearrangement (Mandelt, Meyer-Wilmes, & Fitjer, 2004). Additionally, the compound's ability to form different conformations, as demonstrated in studies involving proton magnetic resonance spectroscopy, is critical for understanding its chemical behavior and potential applications (Orahovats, Dimitrov, & Spassov, 1970).

Molecular Structures and Reactivity

Spiro[2.5]octan-5-ol is also significant in studying molecular structures and reactivity. The molecule's unique structure, often involving a spirocyclic framework, is a subject of various NMR spectroscopy and molecular mechanics studies. These studies provide insights into the molecule's gas-phase structure, conformational isomers, and effects of spiro substitution on cyclohexane rings (Boulebnane, Roussy, & Iratçabal, 1988).

Potential in Organic Synthesis

The versatility of spiro[2.5]octan-5-ol in organic synthesis is further highlighted by its involvement in various cycloaddition reactions. For instance, it has been used in synthesizing spiro[2.5]octan-5-ones, demonstrating its utility in creating complex molecular architectures (Thiemann, Kohlstruk, Schwär, & Meijere, 1991). This flexibility makes it a valuable compound in organic chemistry and materials science research.

Safety and Hazards

Spiro[2.5]octan-6-ol has been classified with the signal word “Warning” and hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Spiro[2.5]octane derivatives have potential applications in various fields. For example, they have been isolated from an endophytic fungus, suggesting potential applications in biochemistry and pharmacology . Furthermore, their unique structure makes them interesting targets for the development of new synthetic methodologies .

properties

IUPAC Name

spiro[2.5]octan-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-7-2-1-3-8(6-7)4-5-8/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMQJZMCDBXOHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2(C1)CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[2.5]octan-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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